molecular formula C28H33NO5 B581863 tert-Butyl (5-(6-(benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate CAS No. 1225347-14-7

tert-Butyl (5-(6-(benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Cat. No.: B581863
CAS No.: 1225347-14-7
M. Wt: 463.574
InChI Key: FYMQDFOUHONGQB-UHFFFAOYSA-N
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Description

tert-Butyl (5-(6-(benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a complex organic compound that features a tert-butyl group, a benzyloxy-substituted naphthalene ring, and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-(6-(benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate typically involves multiple steps, starting with the preparation of the benzyloxy-substituted naphthalene derivative. This is followed by the formation of the dioxane ring and the introduction of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems can help in maintaining precise control over reaction parameters, thereby improving the overall yield and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-(6-(benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy group or to modify the naphthalene ring.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction can lead to the formation of simpler hydrocarbons.

Scientific Research Applications

tert-Butyl (5-(6-(benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl (5-(6-(benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-(6-methoxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
  • tert-Butyl (5-(6-hydroxynaphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Uniqueness

tert-Butyl (5-(6-(benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

tert-butyl N-[2,2-dimethyl-5-(6-phenylmethoxynaphthalen-2-yl)-1,3-dioxan-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO5/c1-26(2,3)34-25(30)29-28(18-32-27(4,5)33-19-28)23-13-11-22-16-24(14-12-21(22)15-23)31-17-20-9-7-6-8-10-20/h6-16H,17-19H2,1-5H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMQDFOUHONGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C2=CC3=C(C=C2)C=C(C=C3)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737251
Record name tert-Butyl {5-[6-(benzyloxy)naphthalen-2-yl]-2,2-dimethyl-1,3-dioxan-5-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225347-14-7
Record name tert-Butyl {5-[6-(benzyloxy)naphthalen-2-yl]-2,2-dimethyl-1,3-dioxan-5-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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